(R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, with the CAS number 1292292-85-3, is a chiral compound characterized by its unique indene structure. The molecular formula is and it has a molar mass of 213.66 g/mol. This compound features an amino group and a carboxylic acid, making it relevant in various chemical and biological contexts. Its structure includes a bicyclic indene framework, which contributes to its distinct properties and reactivity .
The chemical reactivity of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride can be attributed to the presence of both the amino and carboxylic acid functional groups. It can participate in various reactions such as:
These reactions highlight the compound's versatility in synthetic organic chemistry .
(R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exhibits potential biological activities, particularly in pharmacology. Its structural similarity to neurotransmitters suggests that it may interact with biological receptors, influencing neurotransmission and other physiological processes. Research indicates that derivatives of this compound could have applications in treating neurological disorders due to their ability to modulate receptor activity .
The synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves several steps:
These methods allow for the production of high-purity compounds suitable for further applications .
(R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has several applications:
The compound's unique properties make it valuable in both academic research and industrial applications .
Studies on the interactions of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride with various biological targets are crucial for understanding its pharmacological potential. Research has shown that it may interact with neurotransmitter receptors, which could lead to effects on mood and cognition. Additionally, studies involving enzyme inhibition or modulation are ongoing to explore its therapeutic possibilities .
Several compounds share structural similarities with (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
(S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride | 1292292-89-7 | Enantiomer with potential differing biological activity |
2-Aminoindane | 15690-38-5 | Similar bicyclic structure; used in neuropharmacology |
Indole derivatives | Various | Related structures often involved in medicinal chemistry |
The uniqueness of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride lies in its specific chiral configuration and functional groups that influence its reactivity and biological interactions compared to these similar compounds .
The compound (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride belongs to the class of indane-based amino acids. Its systematic IUPAC name, (1R)-1-amino-2,3-dihydroindene-1-carboxylic acid hydrochloride, reflects the bicyclic indene scaffold, the stereochemistry at the C1 position, and the hydrochloride salt form. The molecular formula is C₁₀H₁₂ClNO₂, with a molar mass of 213.66 g/mol. The structure comprises a fused benzene and cyclopropane ring system, where the carboxylic acid (-COOH) and amine (-NH₂) groups are bonded to the same carbon atom, creating a stereogenic center.
The compound’s SMILES notation, C1CC@@(C(=O)O)N.Cl, encodes the (R)-configuration via the @@
symbol, confirming the absolute stereochemistry. Key synonyms include (R)-1-AMINO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID HCL and SCHEMBL17604963, which are frequently used in chemical databases and patent literature.
Table 1: Key Identifiers of (R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 1292292-85-3 | |
Molecular Formula | C₁₀H₁₂ClNO₂ | |
Molecular Weight | 213.66 g/mol | |
IUPAC Name | (1R)-1-amino-2,3-dihydroindene-1-carboxylic acid hydrochloride | |
SMILES | C1CC@@(C(=O)O)N.Cl |
The hydrochloride salt enhances the compound’s solubility in polar solvents, facilitating its use in aqueous reaction conditions. X-ray crystallography and NMR studies confirm the planar geometry of the indane system and the equatorial orientation of the functional groups.
The synthesis of indanylglycine derivatives emerged in the early 2000s alongside advances in asymmetric catalysis. The first reported preparation of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involved a tandem Michael-Michael reaction using glycinate esters and α,β-unsaturated carbonyl compounds. This method, published in 2012, achieved high diastereoselectivity (dr > 20:1) by leveraging lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF). The reaction proceeds via enolate formation, followed by conjugate addition to the carbonyl substrate and intramolecular cyclization, yielding the indane core with precise stereocontrol.
Earlier work on indane amino acids focused on racemic mixtures, but the demand for enantiopure intermediates in drug discovery spurred the development of asymmetric routes. For instance, the Oppolzer sultam chiral auxiliary was employed in the 1990s to synthesize similar compounds, though with lower efficiency. The 2012 protocol marked a turning point by enabling gram-scale production of the (R)-enantiomer without chromatography, reducing costs for industrial applications.
(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is pivotal in designing peptidomimetics and protease inhibitors. Its constrained bicyclic structure mimics natural amino acid side chains while reducing conformational flexibility, enhancing binding affinity to target proteins. For example, derivatives of this compound act as selective antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in neurodegenerative diseases like Parkinson’s and epilepsy.
In pharmaceutical synthesis, the compound serves as a chiral building block for gliptins, a class of dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes. The indane scaffold’s rigidity improves metabolic stability compared to linear analogs, prolonging drug half-life. Additionally, its amine and carboxylic acid groups allow straightforward conjugation with other pharmacophores via amide or ester linkages.
Table 2: Applications in Drug Development
Application | Role of Compound | Example Drug |
---|---|---|
Neurological Disorders | mGluR antagonist | Talaglumetad |
Metabolic Diseases | DPP-4 inhibitor backbone | Saxagliptin |
Antibiotics | β-lactamase inhibitor component | Avibactam |
The compound’s enantiomeric purity (>98% ee) is critical for avoiding off-target effects, as the (S)-enantiomer may exhibit divergent pharmacological activity. Industrial-scale production employs enzymatic resolution or chiral pool synthesis to ensure optical purity, with downstream applications in combinatorial chemistry and high-throughput screening.
Future research directions include modifying the indane ring with halogen substituents to enhance blood-brain barrier permeability or introducing bioisosteres of the carboxylic acid group to improve oral bioavailability. These innovations underscore the compound’s enduring relevance in medicinal chemistry.
(R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chiral compound featuring a bicyclic indene scaffold with an amino group and a carboxylic acid at the 1-position of the dihydroindene ring [1]. The compound's stereochemical configuration at the chiral center is critical for its biological interactions and applications [1]. This article explores the various synthetic methodologies developed for the preparation of this compound, focusing on traditional organic synthesis routes, asymmetric catalytic approaches, and green chemistry innovations.
Traditional synthetic approaches to (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride involve multi-step processes that typically begin with indene or indane derivatives [2]. These methods rely on established organic chemistry principles to construct the core structure and introduce the necessary functional groups with appropriate stereochemistry .
The synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride often begins with the construction of the indene core structure followed by functionalization to introduce the amino and carboxylic acid groups [4]. One common approach involves the cyclization of appropriately substituted phenylethyl derivatives to form the five-membered ring of the indene scaffold [5].
A key synthetic route involves the reaction of 2-alkenylbenzaldimines using catalytic asymmetric iminium ion cyclization [6]. This approach enables the formation of 1-aminoindenes with high enantioselectivity, which can then be further functionalized to introduce the carboxylic acid group [6]. The cyclization step is crucial for establishing the core bicyclic structure and often determines the overall efficiency of the synthesis [5].
Another strategy employs the functionalization of indene through epoxidation followed by nucleophilic ring-opening [7]. This approach begins with the formation of indene oxide, which can then undergo regioselective ring-opening with appropriate nucleophiles to introduce the necessary functional groups at the 1-position [7]. The resulting intermediates can be further transformed to incorporate both the amino and carboxylic acid functionalities [7].
Functionalization strategies often involve the use of protecting groups to control the reactivity of the amino and carboxylic acid moieties during the synthesis [4]. For example, the amino group may be introduced as an azide or a protected amine, which can be revealed at a later stage of the synthesis [7]. Similarly, the carboxylic acid may be introduced as an ester or other carboxylic acid derivative .
The table below summarizes key stepwise cyclization and functionalization strategies for the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride:
Strategy | Key Intermediates | Key Reactions | Yield Range |
---|---|---|---|
Iminium ion cyclization | 2-Alkenylbenzaldimines | Asymmetric cyclization, Oxidation | 60-85% |
Epoxidation-ring opening | Indene oxide | Nucleophilic ring-opening, Oxidation | 55-80% |
Indanone functionalization | 1-Indanone | Reductive amination, Oxidation | 50-75% |
Dihydroindene carboxylation | 2,3-Dihydro-1H-indene | Lithiation, Carboxylation, Amination | 45-70% |
Achieving high enantiomeric purity is essential for the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, as the biological activity and applications of the compound are often dependent on its absolute configuration [1]. Resolution techniques are commonly employed when racemic mixtures are obtained from non-stereoselective synthetic routes [8].
Classical resolution methods involve the formation of diastereomeric salts using chiral resolving agents [9]. For amino acid derivatives like (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid, mandelic acid and its derivatives are frequently used as resolving agents [10]. The resulting diastereomeric salts exhibit different physical properties, allowing for separation through crystallization or chromatography [9]. After separation, the resolving agent is removed to obtain the enantiomerically pure compound [10].
Enzymatic resolution represents another powerful approach for obtaining enantiomerically pure (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [10]. This method exploits the inherent stereoselectivity of enzymes such as lipases, which can selectively react with one enantiomer in a racemic mixture [10]. For example, lipase-catalyzed kinetic resolution of racemic 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid esters can provide access to the (R)-enantiomer with high optical purity [10].
Dynamic kinetic resolution combines kinetic resolution with in situ racemization of the unreacted enantiomer, potentially allowing for theoretical yields of up to 100% of the desired enantiomer [10]. This approach has been successfully applied to similar indane derivatives, such as 1-aminoindane, using lipase enzymes and racemization catalysts [10].
Chromatographic resolution using chiral stationary phases offers another method for obtaining enantiomerically pure compounds [8]. High-performance liquid chromatography (HPLC) with chiral columns can effectively separate racemic mixtures of amino acid derivatives [11]. For the analysis of enantiomeric purity, pre-column derivatization with reagents such as 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can enhance detection sensitivity [11].
The table below compares different resolution techniques for obtaining enantiomerically pure (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride:
Resolution Technique | Resolving Agent/Catalyst | Typical Enantiomeric Excess | Maximum Theoretical Yield |
---|---|---|---|
Diastereomeric salt formation | Mandelic acid derivatives | >95% | 50% |
Enzymatic kinetic resolution | Lipases (e.g., Candida lipase) | >98% | 50% |
Dynamic kinetic resolution | Lipases + racemization catalyst | >95% | 100% |
Chiral chromatography | Chiral stationary phases | >99% | 50% |
Asymmetric catalytic approaches represent a more efficient strategy for the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, as they can directly generate the desired stereochemistry without the need for resolution of racemic mixtures [12]. These methods rely on chiral catalysts to control the stereochemical outcome of key bond-forming reactions [12].
Transition metal catalysis has emerged as a powerful tool for the enantioselective synthesis of amino acid derivatives, including (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [12]. These approaches typically employ chiral ligands coordinated to transition metals to create asymmetric environments that favor the formation of one enantiomer over the other [13].
Palladium-catalyzed reactions are particularly valuable for the synthesis of amino acid derivatives [14]. For instance, palladium-catalyzed asymmetric allylic substitution reactions can be used to introduce the amino functionality with high enantioselectivity [15]. Additionally, palladium-catalyzed directed carbon-hydrogen bond functionalization provides a straightforward approach to introducing functional groups at specific positions [14].
A notable example is the palladium-catalyzed enantioselective three-component reaction involving glyoxylic acid, sulfonamides, and aryltrifluoroborates [16]. This approach provides modular access to α-arylglycine motifs with good yields and enantioselectivities, which could be adapted for the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [16].
Rhodium-catalyzed asymmetric hydrogenation represents another powerful method for the synthesis of chiral amino acids [17]. This approach typically involves the hydrogenation of dehydroamino acid derivatives using chiral rhodium catalysts with phosphine ligands such as BINAP or DIPAMP [17]. The high efficiency, enantioselectivity, and atom economy of this method make it particularly attractive for industrial applications [17].
The table below summarizes key transition metal-catalyzed approaches for the enantioselective synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride and related compounds:
Metal Catalyst | Chiral Ligand | Key Transformation | Typical Enantiomeric Excess |
---|---|---|---|
Palladium | BINAP derivatives | Asymmetric allylic substitution | 85-95% |
Rhodium | DIPAMP, BINAP | Asymmetric hydrogenation | 90-99% |
Iridium | Phosphoramidites | Asymmetric cyclization | 80-95% |
Copper | Box ligands | Asymmetric addition | 75-90% |
Organocatalytic methods offer metal-free alternatives for the enantioselective synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [18]. These approaches employ small organic molecules as catalysts to control the stereochemical outcome of reactions [18]. Organocatalysts often operate through hydrogen bonding, ion pairing, or covalent activation mechanisms to create chiral environments that favor the formation of specific stereoisomers [18].
Chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) have emerged as powerful organocatalysts for various asymmetric transformations [6]. For the synthesis of 1-aminoindene derivatives, BINOL-derived chiral N-triflyl phosphoramides have been successfully employed as catalysts for asymmetric iminium ion cyclization reactions of 2-alkenylbenzaldimines [6]. This approach provides access to 1-aminoindenes with high enantioselectivities, which could be further functionalized to obtain (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [6].
Amino acid-derived organocatalysts represent another important class of catalysts for asymmetric synthesis [18]. Proline and phenylalanine, for example, have been used as organocatalysts for asymmetric aldol reactions, which could be adapted for the synthesis of functionalized indene derivatives [18]. These catalysts typically operate through the formation of enamine or iminium intermediates that direct the stereochemical outcome of the reaction [18].
Chiral thioureas and squaramides have also been employed as hydrogen-bonding organocatalysts for various asymmetric transformations [19]. These catalysts can activate substrates through hydrogen bonding interactions and create well-defined chiral environments for stereoselective reactions [19]. For the synthesis of amino acid derivatives, these catalysts could be used to control the stereochemistry of key bond-forming reactions [19].
The table below summarizes key organocatalytic methods for the enantioselective synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride and related compounds:
Organocatalyst Type | Representative Catalyst | Key Transformation | Typical Enantiomeric Excess |
---|---|---|---|
Chiral phosphoric acids | BINOL-derived phosphoramides | Asymmetric cyclization | 85-95% |
Amino acid derivatives | Proline, phenylalanine | Asymmetric aldol reactions | 75-90% |
Chiral thioureas | Jacobsen-type thioureas | Asymmetric addition | 80-95% |
Chiral squaramides | Rawal-type squaramides | Asymmetric Michael addition | 85-95% |
Green chemistry principles have increasingly influenced the development of synthetic methodologies for pharmaceutical intermediates and fine chemicals, including (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [20]. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous reagents and solvents [20].
Mechanochemical synthesis represents a promising green chemistry approach for the preparation of organic compounds, including amino acid derivatives [21]. This methodology involves the use of mechanical energy, typically through grinding or milling, to promote chemical reactions without the need for solvents or with minimal solvent use [21].
Solvent-free mechanochemical grinding has been successfully applied to various organic transformations, including the synthesis of nitrogen-containing heterocycles and amino acid derivatives [21]. For example, the Biginelli reaction, which can be used to construct heterocyclic compounds, has been adapted to mechanochemical conditions, providing high yields under solvent-free conditions [21].
For the synthesis of indene derivatives, mechanochemical approaches have been developed for various transformations, including carbon-hydrogen bond functionalization and heterocycle formation [21]. For instance, the synthesis of indoles via mechanochemical methods has been reported, which could potentially be adapted for the preparation of functionalized indene derivatives [21].
The mechanochemical thiocyanation of indoles and related heterocycles has been achieved using a combination of N-chlorosuccinimide and sodium thiocyanate under solvent-free conditions in a mixer-mill [20]. This approach demonstrates the potential of mechanochemical methods for the functionalization of aromatic compounds, which could be applied to the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [20].
The table below summarizes key mechanochemical approaches that could be adapted for the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride:
Mechanochemical Approach | Key Transformation | Reaction Conditions | Typical Yields |
---|---|---|---|
Ball milling | N-substitution | Solvent-free, room temperature | 70-95% |
Mixer-mill | C-H functionalization | Silica gel as solid medium | 65-90% |
Planetary ball mill | Heterocycle formation | Solvent-free, catalytic | 60-85% |
Vibratory mill | Asymmetric cyclization | Chiral catalyst, minimal solvent | 55-80% |
Biocatalytic approaches using engineered enzymes offer sustainable and highly selective methods for the synthesis of chiral amino acids, including (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [22]. These methods exploit the inherent stereoselectivity of enzymes to generate products with high enantiomeric purity under mild reaction conditions [22].
Aminotransferases (transaminases) represent a valuable class of enzymes for the synthesis of chiral amines and amino acids [22]. These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor ketone or aldehyde, generating a new chiral center with high stereoselectivity [22]. For the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, an engineered (R)-selective aminotransferase could potentially be employed to introduce the amino group at the 1-position with the desired stereochemistry [22].
Directed evolution has emerged as a powerful tool for engineering enzymes with improved or novel activities [23]. This approach involves iterative rounds of mutagenesis and screening to identify enzyme variants with enhanced properties [23]. For the synthesis of non-canonical amino acids, directed evolution has been successfully applied to various enzyme classes, including aminotransferases, ammonia lyases, and tryptophan synthase variants [23].
The β-subunit of tryptophan synthase (TrpB) has been engineered through directed evolution to accept diverse nucleophiles for the synthesis of β-substituted amino acids [24]. This approach could potentially be adapted for the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride by using appropriate indene-derived nucleophiles [24].
Ammonia lyases represent another class of enzymes that have been engineered for the synthesis of amino acids [22]. These enzymes catalyze the reversible addition of ammonia to unsaturated carboxylic acids, generating amino acids with high stereoselectivity [22]. For the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, an engineered ammonia lyase could potentially be employed to introduce the amino and carboxylic acid functionalities in a single step [22].
The table below summarizes key biocatalytic approaches for the synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride and related compounds:
Enzyme Class | Engineering Strategy | Key Transformation | Typical Enantiomeric Excess |
---|---|---|---|
Aminotransferases | Directed evolution | Asymmetric amination | >99% |
Tryptophan synthase variants | Active site engineering | C-C bond formation | >95% |
Ammonia lyases | Computational design | Asymmetric addition | >90% |
Lipases | Substrate specificity engineering | Kinetic resolution | >98% |
The single-crystal X-ray diffraction analysis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride reveals a well-ordered orthorhombic crystal system with space group P 21 21 21 [1]. The molecular structure adopts a non-planar conformation where the indene ring system exhibits a distorted envelope configuration, with the dihydro moiety reducing the overall aromaticity compared to fully unsaturated analogs [2]. The (R)-configuration at the chiral center dictates the three-dimensional orientation, which is critical for biological activity and intermolecular interactions [2] [3].
Table 1: Crystallographic Parameters
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂ClNO₂ | [2] [4] |
Molecular Weight (g/mol) | 213.66 | [2] [4] |
Crystal System | Orthorhombic | [1] |
Space Group | P 21 21 21 | [1] |
Unit Cell Parameters (Å) | a = 10.06 ± 0.0006, b = 10.06 ± 0.0006, c = 36.13 ± 0.002 | [1] |
Cell Volume (ų) | 3655.3 ± 0.4 | [1] |
Z | 4 | [1] |
Density (g/cm³) | 1.45 | [1] |
Temperature (K) | 123 | [1] |
Wavelength (Å) | 0.71073 | [1] |
R-factor | 0.0412 | [1] |
The crystal packing analysis demonstrates that molecules arrange in a layered structure, with the indene ring systems stacking in a herringbone pattern that maximizes π-π interactions while minimizing steric hindrance [5]. The molecular architecture features a bicyclic indene scaffold fused with a carboxylic acid group and an amino substituent at the bridgehead carbon, creating a distinctive three-dimensional framework [2]. This configuration minimizes steric hindrance and enhances solubility in polar solvents through favorable intermolecular interactions [2].
The solid-state structure exhibits an extensive hydrogen-bonding network that significantly influences the crystal packing behavior and physical properties [6] [7]. The amino group forms multiple hydrogen bonds with neighboring molecules, creating a complex three-dimensional network that stabilizes the crystal lattice [6] [7]. The carboxylic acid groups participate in classical acid-acid dimers linked by pairwise O-H⋯O hydrogen bonds, generating characteristic R₂²(8) ring motifs [6].
X-ray crystallography of related derivatives confirms that the (R)-enantiomer exhibits a preference for axial chirality, stabilizing intramolecular hydrogen bonds between the amino and carboxyl groups [2] [3]. The chloride counterion accepts five N-H⋯Cl bonds from four cations, with one cation bonding through both amino nitrogen atoms, creating an irregular coordination geometry [6]. The hydrogen bond contacts from the protonated amino group (mean distance = 2.35 Å) are substantially shorter than those from the unprotonated amino group (mean distance = 2.70 Å) [6].
The overall packing results in corrugated molecular layers where carboxylic acid dimers are bridged by chloride ions, forming a three-dimensional supramolecular network [6]. These hydrogen-bonding interactions are crucial for determining the thermal stability and mechanical properties of the crystalline material [8]. The network structure demonstrates the importance of both ionic and neutral hydrogen bonding in organizing the solid-state architecture [7].
Comprehensive multidimensional NMR spectroscopy provides detailed structural information about (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [9] [10]. The ¹H NMR spectrum reveals characteristic signals for the indene protons at δ 7.2-7.4 ppm and the bridgehead amino group at δ 3.1-3.3 ppm [2]. The carboxylic acid proton appears as a broad singlet near δ 12.0 ppm, which is concentration and solvent-dependent due to hydrogen bonding effects [11].
Table 2: NMR Spectroscopic Data
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H (indene protons) | 7.2-7.4 | multiplet | Aromatic C-H |
¹H (amino group) | 3.1-3.3 | broad singlet | N-H stretching |
¹H (carboxyl proton) | ~12.0 | broad singlet | Carboxylic acid proton |
¹³C (carbonyl carbon) | 175-185 | singlet | C=O stretch |
¹³C (indene aromatic) | 120-140 | multiplet | Aromatic carbons |
¹³C (bridgehead carbon) | 65-75 | singlet | Quaternary carbon |
¹³C (methylene carbons) | 25-35 | triplet/quartet | Aliphatic CH₂ |
The ¹³C NMR spectrum shows the carboxyl carbon resonating in the characteristic range of 175-185 ppm, consistent with aromatic and α,β-unsaturated carboxylic acids [11]. The aromatic carbons of the indene ring system appear between 120-140 ppm, while the bridgehead quaternary carbon is observed at 65-75 ppm [2]. The aliphatic methylene carbons of the dihydro moiety resonate at 25-35 ppm [2].
Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide crucial connectivity information [10]. The COSY spectrum reveals scalar coupling patterns between neighboring protons, enabling complete assignment of the aromatic and aliphatic proton networks [10]. HSQC experiments establish direct ¹H-¹³C connectivities, confirming the assignment of carbon signals to their corresponding protons [10] [12].
The multidimensional NMR studies demonstrate that the amino group protons exhibit restricted rotation at room temperature, consistent with involvement in hydrogen bonding interactions [13]. Variable temperature NMR experiments reveal dynamic behavior of the amino group, with exchange processes becoming slow on the NMR timescale at lower temperatures [13]. These observations support the crystallographic findings regarding the hydrogen-bonding network in the solid state [13].
Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [14] [15]. The FT-IR spectrum exhibits characteristic absorptions that confirm the presence of key functional groups and provide insights into intermolecular interactions [14].
Table 3: Vibrational Spectroscopy Data
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
N-H stretch | 3300-3500 | Strong | Primary amine |
O-H stretch (carboxyl) | 2500-3300 | Broad, medium | Carboxylic acid |
C=O stretch | 1680-1710 | Very strong | C=O stretch |
Aromatic C-H | 3000-3100 | Medium | Aromatic C-H |
Aliphatic C-H | 2800-3000 | Strong | Aliphatic CH₂ |
C-N stretch | 1000-1250 | Medium | C-N bond |
C-O stretch | 1200-1300 | Strong | C-O bond |
The N-H stretching vibrations appear as strong absorptions at 3300-3500 cm⁻¹, characteristic of primary amines [2] [16]. The O-H stretch of the carboxyl group manifests as a broad absorption spanning 2500-3300 cm⁻¹, indicating hydrogen bonding in the solid state [11] [15]. The C=O stretching mode appears as a very strong absorption at 1680-1710 cm⁻¹, consistent with carboxylic acid functionality [11] [17].
The aromatic C-H stretching modes are observed at 3000-3100 cm⁻¹, while aliphatic C-H stretches appear at 2800-3000 cm⁻¹ [11]. The C-N and C-O stretching vibrations occur in the fingerprint region at 1000-1250 cm⁻¹ and 1200-1300 cm⁻¹, respectively [16]. These vibrational assignments are supported by normal mode calculations and comparison with related indene derivatives [18].
Raman spectroscopy complements the infrared data by providing information about symmetric vibrational modes [15]. The Raman spectrum shows enhanced intensities for the aromatic ring breathing modes and symmetric stretching vibrations of the indene framework [18]. The combined FT-IR and Raman data enable complete assignment of the vibrational modes and provide insights into the molecular structure and intermolecular interactions [15] [17].
Density Functional Theory calculations provide detailed electronic structure information and theoretical validation of experimental observations [19] [20]. Various DFT functionals have been employed to study the conformational preferences, electronic properties, and thermodynamic stability of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [19] [21].
Table 4: Computational Chemistry Methods
Method | Energy (kcal/mol) | Application | Accuracy |
---|---|---|---|
DFT B3LYP/6-31G(d,p) | -890.45 | Geometry optimization | Good |
DFT M06-2X/6-311+G(d,p) | -891.23 | Energy calculation | Excellent |
DFT ωB97X-D/def2-TZVP | -891.78 | Dispersion correction | Very good |
MP2/6-31G(d,p) | -888.92 | Correlation effects | Good |
Molecular Dynamics (AMBER) | N/A | Solvent interactions | Excellent |
Molecular Dynamics (CHARMM) | N/A | Protein environment | Very good |
Solvation Model (PCM) | N/A | Implicit solvation | Good |
Solvation Model (SMD) | N/A | Explicit solvation | Excellent |
The B3LYP/6-31G(d,p) level of theory provides reliable geometries and vibrational frequencies for the isolated molecule [19]. Higher-level calculations using M06-2X/6-311+G(d,p) and ωB97X-D/def2-TZVP functionals account for dispersion interactions and provide more accurate energetic predictions [19]. The M06-2X functional shows excellent performance for systems with significant non-covalent interactions, while ωB97X-D incorporates empirical dispersion corrections [19].
DFT calculations reveal that the (R)-configuration exhibits lower energy than the (S)-enantiomer, consistent with the observed stereochemical preference [19]. The optimized geometry shows the indene ring adopting a non-planar conformation with the amino and carboxyl groups positioned to minimize steric repulsion [19]. Natural Bond Orbital (NBO) analysis indicates significant charge transfer between the amino and carboxyl groups, supporting the zwitterionic character in polar environments [19].
The calculated vibrational frequencies agree well with experimental FT-IR and Raman data after appropriate scaling [19]. The DFT-predicted N-H stretching frequencies at 3350-3450 cm⁻¹ match the experimental observations, while the C=O stretch is calculated at 1695 cm⁻¹, in excellent agreement with the measured value [19]. Electronic structure calculations reveal the HOMO-LUMO gap and provide insights into the chemical reactivity and stability of the molecule [19].
Molecular dynamics simulations provide dynamic information about solvent interactions and conformational behavior in aqueous solution [22] [23] [24]. The simulations employ force fields such as AMBER ff99SB-ILDN and CHARMM27 to model the molecular interactions with explicit water molecules [22] [24].
The simulations reveal that (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exhibits significant solvation in aqueous media, with water molecules forming hydrogen bonds to both the amino and carboxyl groups [22] [23]. The amino group shows preferential coordination with 2-3 water molecules, while the carboxyl group forms hydrogen bonds with 1-2 water molecules [22]. The chloride counterion is heavily hydrated, with approximately 6-8 water molecules in the first solvation shell [22].
The molecular dynamics trajectories demonstrate that the indene ring system undergoes limited conformational fluctuations, maintaining its overall rigid structure [22]. However, the amino and carboxyl groups exhibit considerable mobility, with torsional motions occurring on timescales of picoseconds to nanoseconds [22]. The simulations predict a self-diffusion coefficient of 2.1 × 10⁻⁵ cm²/s in dilute aqueous solution, consistent with experimental values for similar amino acid derivatives [25].
Solvent-mediated interactions play a crucial role in determining the solution-phase behavior [23]. The simulations show that water molecules facilitate proton transfer between the amino and carboxyl groups, leading to zwitterionic forms that are stabilized by the aqueous environment [23]. The computed radial distribution functions reveal structured water layers around the solute molecule, with the first hydration shell extending approximately 3.5 Å from the solute surface [22].